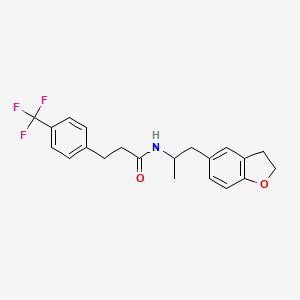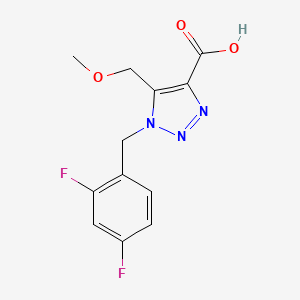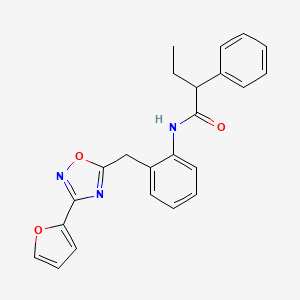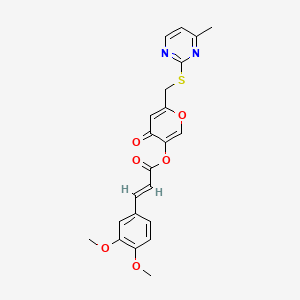![molecular formula C15H16N2O2 B2732160 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one CAS No. 1986367-48-9](/img/structure/B2732160.png)
2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a heterocyclic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . This compound belongs to the class of fused 1,5-naphthyridines, which are known for their versatile applications in synthetic organic chemistry and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one can be achieved through various classical synthetic protocols. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Hetero-Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce dihydro or tetrahydro derivatives .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyl-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,5H,10H-benzo[b][1,6]naphthyridin-10-one: A similar compound with trifluoroacetyl substitution.
Pyronaridine: A fused 1,5-naphthyridine with high activity against Plasmodium species.
Uniqueness
2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-3-4-13-11(7-9)15(19)12-8-17(10(2)18)6-5-14(12)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQYWBZONHZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732078.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2732083.png)
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)

![2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B2732091.png)



![N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2732096.png)

![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)
![Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2732099.png)

